molecular formula C6H12ClNO B14745204 N-(1-Chloro-2-methylpropan-2-yl)acetamide CAS No. 1569-04-6

N-(1-Chloro-2-methylpropan-2-yl)acetamide

Cat. No.: B14745204
CAS No.: 1569-04-6
M. Wt: 149.62 g/mol
InChI Key: LQRIARVJWMDOMO-UHFFFAOYSA-N
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Description

N-(1-Chloro-2-methylpropan-2-yl)acetamide: is an organic compound with the molecular formula C₆H₁₂ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-chloro-2-methylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Chloro-2-methylpropan-2-yl)acetamide typically involves the reaction of acetamide with 1-chloro-2-methylpropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to achieve high yields and consistent product quality. The choice of reagents and catalysts can also play a significant role in the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-Chloro-2-methylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acetamides, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

Chemistry: N-(1-Chloro-2-methylpropan-2-yl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound can be used to study the effects of chlorinated acetamides on cellular processes. It may also serve as a model compound for investigating the metabolism and toxicity of similar substances.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-Chloro-2-methylpropan-2-yl)acetamide involves its interaction with specific molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, depending on the specific context and concentration of the compound.

Comparison with Similar Compounds

  • N-(1-Chloro-2-methylpropan-2-yl)acetamide
  • N-(2-Chloro-1,1-dimethylethyl)acetamide
  • 2-Acetylamino-1-chlor-2-methylpropane
  • N-(Chlor-tert-butyl)acetamide

Comparison: this compound is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications. For example, the presence of the chlorine atom can enhance its reactivity in substitution reactions, while the methyl groups can influence its solubility and stability.

Properties

IUPAC Name

N-(1-chloro-2-methylpropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-5(9)8-6(2,3)4-7/h4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRIARVJWMDOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557890
Record name N-(1-Chloro-2-methylpropan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1569-04-6
Record name N-(2-Chloro-1,1-dimethylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Chloro-2-methylpropan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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